2,3-Dibromo-5-iodothiophene

Description

Significance of Thiophene (B33073) Derivatives in Synthetic Chemistry and Materials Science

Thiophene-containing molecules are integral to numerous fields of research and development. In medicinal chemistry, the thiophene ring is a key structural motif in many pharmaceuticals, where it can act as a bioisostere for a benzene (B151609) ring, often leading to improved biological activity. researchgate.netbeilstein-journals.org Thiophene derivatives have shown a wide range of therapeutic properties, including antimicrobial and anticancer activities. jocpr.com

In the realm of materials science, thiophene-based compounds are at the forefront of organic electronics. nih.gov Their ability to form conjugated systems makes them ideal components for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. nih.govresearchgate.net The electronic properties of these materials can be finely tuned through chemical modification, a key area where halogenated thiophenes play a crucial role. researchgate.net Furthermore, these derivatives are important in the development of agrochemicals and as versatile intermediates in organic synthesis. mdpi.com

Overview of Halogenated Thiophene Chemistry

The halogenation of thiophenes is a fundamental process in synthetic organic chemistry. Electrophilic substitution reactions on the thiophene ring occur preferentially at the α-positions (C2 and C5) due to the higher electron density at these sites compared to the β-positions (C3 and C4). unl.edu This inherent selectivity allows for the controlled synthesis of various halogenated isomers.

Polyhalogenated thiophenes are particularly important as they serve as versatile synthons in cross-coupling reactions. The differential reactivity of various halogen atoms (I > Br > Cl) in common palladium- or nickel-catalyzed reactions, such as Suzuki, Stille, and Negishi couplings, enables site-selective functionalization. researchgate.netnih.govresearchgate.net This allows for the stepwise and controlled construction of complex molecular architectures, which is essential for creating materials with specific, tailored properties. researchgate.net The electroreduction of polyhalogenated thiophenes has also been explored as a method for synthesizing specific halo-derivatives.

Specific Research Focus on 2,3-Dibromo-5-iodothiophene

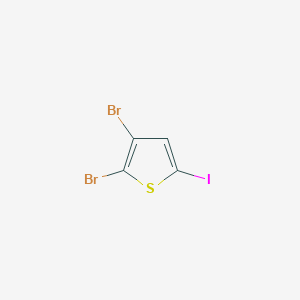

Within the family of polyhalogenated thiophenes, this compound has emerged as a particularly valuable building block. Its unique substitution pattern, featuring two bromine atoms at the 2- and 3-positions and an iodine atom at the 5-position, provides a platform for highly selective chemical transformations.

The primary research interest in this compound lies in its application as a monomer for the synthesis of advanced polymeric materials. rsc.org The distinct reactivities of the iodine and bromine substituents allow for regioselective polymerization, leading to the formation of regioregular polymers with highly ordered structures. nih.govacs.org This structural control is critical for achieving enhanced charge transport properties in organic electronic devices. Consequently, this compound is a key intermediate in the development of next-generation organic semiconductors for applications in solar cells and flexible electronics. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-5-iodothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2IS/c5-2-1-3(7)8-4(2)6/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJCHTHMOAJBOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2IS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dibromo 5 Iodothiophene and Its Precursors

Halogenation Strategies

Direct halogenation of the thiophene (B33073) ring is complicated by the high reactivity of the heterocycle, which often leads to polysubstitution. iust.ac.ir Therefore, selective methods are required to achieve the desired substitution pattern. The reactivity of the thiophene ring positions to electrophilic substitution generally follows the order C2 > C5 > C3 > C4. This inherent reactivity guides the synthetic approach.

Introducing bromine atoms onto a pre-iodinated thiophene is a viable strategy. The existing iodo-substituent influences the position of subsequent bromination. For example, starting with a 2-iodothiophene (B115884) derivative, electrophilic bromination would be directed to the vacant C5 position, followed by the C3 position. Reagents like N-bromosuccinimide (NBS) are commonly used for such selective brominations, as they are milder than elemental bromine and can offer better control over the reaction. kinampark.com The reaction is typically performed in a solvent mixture, such as chloroform (B151607) and acetic acid, to modulate reactivity and selectivity. acs.orgjcu.edu.au

A more common and controlled route to 2,3-Dibromo-5-iodothiophene involves the iodination of a dibrominated precursor, such as 2,3-dibromothiophene (B118489). This is often achieved through a directed metalation-iodination sequence.

Lithiation-Iodination: The C5 proton of 2,3-dibromothiophene is the most acidic due to the inductive effects of the adjacent sulfur atom and bromine at C2. Treatment with a strong base, like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) selectively generates the 2,3-dibromo-5-thienyllithium intermediate. researchgate.netwhiterose.ac.uk This highly reactive organolithium species can then be trapped by an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to yield the target compound. This metal-halogen exchange approach is fundamental for regioselective synthesis. wikipedia.orgias.ac.in

Direct Electrophilic Iodination: Alternatively, direct iodination can be performed using an iodinating agent activated by an acid catalyst. For instance, reacting a precursor like 2-bromo-3-alkylthiophene with N-iodosuccinimide (NIS) can introduce iodine at the C5 position. jcu.edu.au A method using iodobenzene (B50100) diacetate and iodine has also been shown to be effective for the regioselective iodination of 2-bromo-3-alkylthiophenes at the 5-position. kinampark.comacs.org

Table 1: Comparison of Iodination Methods for Halogenated Thiophene Precursors

| Precursor | Iodinating Agent/System | Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| 3-Bromothiophene | N-Iodosuccinimide (NIS), p-Toluenesulfonic acid | Methanol, 50°C, 30 min | 3-Bromo-2-iodothiophene | 73% | |

| 2-Bromo-3-hexylthiophene | N-Iodosuccinimide (NIS) | Acetic Acid/Chloroform | 2-Bromo-3-hexyl-5-iodothiophene | - | jcu.edu.au |

| 2-Bromo-3-dodecylthiophene | Iodobenzene diacetate, Iodine | Chloroform, r.t., 4h | 2-Bromo-3-dodecyl-5-iodothiophene | 86% | kinampark.comacs.org |

Advanced Synthetic Protocols

Beyond single halogenation steps, advanced protocols involving multiple transformations, sometimes within a single reaction vessel, have been developed to streamline the synthesis of complex thiophenes.

A logical and frequently employed strategy for constructing this compound is through a linear, multistep sequence starting from readily available thiophene derivatives. A common precursor is 3-bromothiophene, which can be prepared in good yield from the selective debromination of 2,3,5-tribromothiophene (B1329576) using zinc in acetic acid. orgsyn.orggoogle.com

A representative multistep synthesis is outlined below:

Bromination of 3-bromothiophene: The starting material, 3-bromothiophene, is first brominated at the more reactive C2 position using a selective brominating agent like NBS to yield 2,3-dibromothiophene.

Directed Iodination: The resulting 2,3-dibromothiophene undergoes regioselective iodination at the C5 position, typically via the lithiation-iodination protocol described previously, to furnish the final product, this compound. researchgate.netwhiterose.ac.uk

An alternative multistep approach starts with a 3-alkylthiophene, which undergoes successive halogenations—first with NBS to introduce bromine at the C2 and C5 positions, followed by selective iodination. jcu.edu.au For example, 2-bromo-3-n-hexyl-5-iodothiophene was successfully prepared by the successive halogenation of 3-n-hexylthiophene, first with N-bromosuccinimide and then with N-iodosuccinimide. jcu.edu.au

To improve efficiency and reduce waste from isolating intermediates, one-pot syntheses have been developed. youtube.com In this context, a one-pot procedure could involve the sequential addition of reagents to a single reactor to perform multiple transformations. For instance, the generation of a lithiated thiophene intermediate followed by its reaction with one electrophile, and then a subsequent in-situ transmetalation or further reaction without isolation, falls under this category.

While a specific one-pot synthesis for this compound is not prominently documented, related procedures for other polysubstituted thiophenes demonstrate the principle. mdpi.com For example, a one-pot, double Suzuki-Miyaura cross-coupling has been applied to dibromothiophenes after an initial in-situ transmetalation, showcasing the potential for sequential functionalization in a single vessel. researchgate.net The development of such a process for this compound would involve the carefully controlled, sequential addition of brominating and iodinating agents or their precursors to a starting thiophene derivative.

Flow chemistry, utilizing microreactors, offers significant advantages for handling highly reactive and unstable intermediates, such as the organolithium species generated during directed halogenation. nih.gov The key benefits include precise control over residence time, reaction temperature, and rapid mixing, which can suppress side reactions and enhance product selectivity. nih.gov

In the synthesis of this compound, a flow microreactor system can be designed to perform the critical lithiation-iodination step with high efficiency.

A stream of 2,3-dibromothiophene in a suitable solvent (e.g., THF) would be mixed with a stream of an organolithium base (e.g., n-BuLi) in a micromixer at a controlled low temperature.

The residence time in the first reactor channel would be precisely controlled to be just long enough for the complete formation of the 2,3-dibromo-5-thienyllithium intermediate.

This transient species is then immediately mixed with a stream of an iodine solution in a second micromixer, quenching the reaction to form the desired this compound before decomposition or side reactions can occur.

This technique is particularly powerful for transformations that are difficult to control in conventional batch reactors, offering a safer and often higher-yielding pathway for producing complex, functionalized molecules. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2,3,5-tribromothiophene |

| This compound |

| 2,3-dibromothiophene |

| 2-bromo-3-alkylthiophene |

| 2-bromo-3-hexyl-5-iodothiophene |

| 2-bromo-3-n-hexyl-5-iodothiophene |

| 2-iodothiophene |

| 3-alkylthiophene |

| 3-bromothiophene |

| 3-Bromo-2-iodothiophene |

| 3-n-hexylthiophene |

| Acetic Acid |

| Bromine |

| n-Butyllithium (n-BuLi) |

| Chloroform |

| 1,2-diiodoethane |

| Iodobenzene diacetate |

| Iodine |

| Lithium diisopropylamide (LDA) |

| Methanol |

| N-bromosuccinimide (NBS) |

| N-iodosuccinimide (NIS) |

| p-Toluenesulfonic acid |

| Thiophene |

Industrial Scale-Up Considerations in Synthesis Research

Transitioning from laboratory-scale synthesis to industrial production introduces a host of challenges that necessitate a thorough re-evaluation of the synthetic process. mdpi.com Key considerations include the scalability of reaction conditions, process safety, cost-effectiveness, and the environmental impact of the chosen synthetic route. rsc.org For halogenated thiophenes like this compound, the highly exothermic nature of halogenation reactions and the handling of corrosive reagents are of primary concern. rsc.orgsioc-journal.cn

The direct translation of laboratory-scale reaction parameters to an industrial setting is often not feasible. The following parameters require careful optimization for large-scale production:

Temperature Control: Halogenation reactions are typically highly exothermic. rsc.orgsioc-journal.cn In large reactors, inefficient heat dissipation can lead to temperature gradients, promoting side reactions and reducing product selectivity and yield. rsc.org Precise temperature control is crucial to ensure consistent product quality and process safety.

Reagent Addition: The rate and method of reagent addition become critical at scale. Slow, controlled addition of halogenating agents like N-bromosuccinimide (NBS) or iodine is necessary to manage the reaction exotherm and maintain optimal concentration profiles. acs.orgresearchgate.net

Mixing: Achieving homogeneous mixing in large reaction vessels is challenging. Inadequate mixing can result in localized "hot spots" and concentration gradients, negatively impacting the reaction outcome. The choice of reactor design and agitation system is therefore vital. sioc-journal.cn

Pressure: While many laboratory syntheses are conducted at atmospheric pressure, industrial processes may utilize pressure to increase reaction rates or to handle gaseous reagents or byproducts safely. mt.com

| Parameter | Laboratory Scale Consideration | Industrial Scale-Up Challenge | Mitigation Strategy |

| Temperature | External cooling bath (e.g., ice bath, cryocooler) is often sufficient. rsc.org | High surface-to-volume ratio in small flasks allows for efficient heat dissipation. Large reactors have a much lower surface-to-volume ratio, making heat removal difficult. rsc.org | Use of jacketed reactors with precise temperature control systems, internal cooling coils, or heat exchangers. |

| Reagent Addition | Reagents are often added all at once or in large portions. | Rapid addition of large quantities of reagents can lead to runaway reactions due to significant exotherms. sioc-journal.cn | Controlled, slow addition using dosing pumps. In-line monitoring to adjust addition rates based on real-time reaction progress. |

| Mixing | Magnetic stir bars or overhead stirrers provide adequate mixing in small volumes. | Achieving homogeneity in large, viscous reaction mixtures is difficult with standard agitation. | Use of powerful, appropriately designed agitators (e.g., impellers, baffles) to ensure efficient mass transfer and prevent stratification. |

| Solvent Volume | Reactions are often run in dilute solutions to control reactivity. | Large volumes of solvent increase cost (purchase and disposal) and decrease process throughput. | Optimization of reaction concentration. Use of more efficient solvent systems or solvent-free conditions where possible. |

Continuous flow chemistry has emerged as a powerful technology to address many of the challenges associated with scaling up chemical reactions, particularly for hazardous processes like halogenation. rsc.orgsioc-journal.cn This approach involves pumping reactants through a network of tubes or microreactors where the reaction occurs. mt.com

Key advantages of continuous flow systems in the synthesis of halogenated thiophenes include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or narrow tubing allows for extremely efficient heat exchange, mitigating the risk of thermal runaways. rsc.orgsioc-journal.cn This also leads to superior mass transfer, resulting in faster and more selective reactions. rsc.org

Improved Safety: The small internal volume of flow reactors means that only a small amount of hazardous material is reacting at any given time, significantly reducing the risks associated with exothermic events or the handling of toxic reagents. mt.com

Precise Control over Reaction Parameters: Flow systems allow for precise control over residence time, temperature, and stoichiometry by adjusting flow rates and reactor dimensions. sioc-journal.cnmdpi.com This level of control often leads to higher yields and purities compared to batch processes. mt.com

Scalability through "Numbering-Up": Instead of increasing the size of the reactor (scaling-up), production can be increased by running multiple flow reactors in parallel ("numbering-up"). mdpi.com This approach avoids the challenges of re-optimizing reaction parameters for larger vessels.

Integration of Automation: Continuous flow systems can be readily automated, allowing for continuous production with minimal manual intervention, leading to improved reproducibility and reduced operational costs. researchgate.net

For the synthesis of this compound, a continuous flow process could involve the sequential introduction of the thiophene precursor and halogenating agents into different reactor zones, each maintained at an optimal temperature. researchgate.net This would allow for a safe, efficient, and scalable production of the target compound.

| Feature | Batch Reactor | Continuous Flow Reactor | Advantage for Halogenated Thiophene Synthesis |

| Heat Transfer | Limited by surface area of the vessel. rsc.org | Excellent, due to high surface-area-to-volume ratio. rsc.orgsioc-journal.cn | Superior control of highly exothermic halogenation reactions, preventing side products and ensuring safety. |

| Mass Transfer | Can be limited by mixing efficiency. sioc-journal.cn | Highly efficient due to small channel dimensions. rsc.org | Faster reaction rates and improved selectivity in halogenation steps. |

| Safety | Entire reaction volume is processed at once, posing a higher risk. mt.com | Only a small volume of reactants is present in the reactor at any time. mt.com | Significantly reduced risk when handling hazardous reagents like bromine and iodine. |

| Scalability | Requires re-optimization of parameters for larger vessels ("scaling-up"). rsc.org | Achieved by running the system for longer or by using multiple reactors in parallel ("numbering-up"). mdpi.com | More straightforward and predictable scale-up from laboratory to industrial production. |

| Control | Parameters like temperature and concentration can vary within the vessel. rsc.org | Precise control over residence time, temperature, and stoichiometry. sioc-journal.cn | Higher yields, improved purity, and better reproducibility of this compound. |

Polymerization Studies and Conjugated Material Synthesis

Regioregular Polymerization Methodologies

The synthesis of regioregular polythiophenes is crucial for achieving optimal electronic and photonic properties, as a well-defined structure eliminates defects and promotes efficient charge transport. Methodologies to control the connectivity of substituted thiophene (B33073) monomers have been a major focus of research.

Chain-growth polymerization is a technique where monomer molecules add sequentially to a limited number of active sites on a growing polymer chain. wikipedia.org This approach allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. cmu.edu For polythiophenes, nickel-initiated cross-coupling reactions are a prominent example of a chain-growth mechanism. cmu.edu

One of the most effective methods is the Grignard Metathesis (GRIM) polymerization. cmu.edu In a typical GRIM process using a 2,5-dihalo-3-alkylthiophene, the monomer is treated with an alkylmagnesium Grignard reagent to form a mixture of magnesiated isomers. cmu.edu The subsequent addition of a nickel catalyst, such as Ni(dppp)Cl₂, initiates polymerization. cmu.edu The high regioregularity (often >95% Head-to-Tail) achieved in this process is attributed to the steric and electronic effects dictated by the catalyst and the monomer's substituents during the catalytic cycle. cmu.edu

For a monomer like 2,3-Dibromo-5-iodothiophene, a similar chain-growth approach could be employed. The carbon-iodine bond is significantly more reactive than the carbon-bromine bonds, allowing for selective initial metalation at the 5-position. This would be followed by a nickel-catalyzed chain-growth polymerization, proceeding via oxidative addition and reductive elimination steps, primarily involving the C-Br bond at the 2-position to extend the polymer backbone. The bromine at the 3-position would remain as a lateral substituent on the resulting polymer chain.

The key steps in a chain-growth mechanism are:

Initiation: Formation of an active species from an initiator molecule. wikipedia.org

Propagation: The active center reacts with monomer molecules sequentially, adding them to the growing chain. wikipedia.org

Termination: The active center is deactivated, ending the growth of the polymer chain. wikipedia.org

Brønsted acids have also been shown to be effective catalysts for the chain-growth cationic polymerization of various 2-halogenated-3-substituted-thiophenes. rsc.org This method involves the coupling between a monomer and its protonated form, followed by the elimination of HX (e.g., HBr) to regenerate the chain-growing center. rsc.org The effectiveness of this approach depends on the acid's strength and the monomer's electron density. rsc.org

Understanding and controlling the kinetics of polymerization are essential for tailoring the properties of the final material. Real-time monitoring of the reaction can provide valuable insights into the mechanism and allow for precise control over the polymer's molecular weight and polydispersity.

UV-Vis spectroscopy is a powerful tool for determining reaction rate constants in real-time. researchgate.netacs.org Studies on the polymerization of monomers like 2,5-dibromo-3-decylthiophene (B136808) have shown that the process can be followed by monitoring the disappearance of the monomer absorption peak and the appearance of the polymer absorption peak. researchgate.netacs.org This allows for the determination of rate constants for both the initial bromine-magnesium exchange and the subsequent polymerization steps. researchgate.net

The kinetics of these polymerizations are strongly influenced by reaction conditions. For the controlled polymerization of 2-bromo-3-hexyl-5-iodothiophene, the addition of lithium chloride (LiCl) as an additive was found to have a significant effect. researchgate.net The propagation rate constant (k_p) was shown to be highly dependent on the ratio of LiCl to the monomer concentration. researchgate.net For a ratio of 4, the polymerization rate constant increased by a factor of 20 compared to the reaction without LiCl. researchgate.net This effect is attributed to LiCl modifying the active center and increasing the reactivity of the activated Grignard-form of the monomer. researchgate.net Such kinetic studies are crucial for optimizing reaction conditions to achieve high molecular weight polymers with low polydispersity. researchgate.net

Below is a representative table illustrating the effect of an additive on polymerization kinetics, based on data from analogous monomer systems.

| Monomer System | Additive | [Additive]/[Monomer] Ratio | Propagation Rate Constant (k_p) [M⁻¹s⁻¹] |

| 2-bromo-3-hexyl-5-iodothiophene | None | 0 | ~2.2 |

| 2-bromo-3-hexyl-5-iodothiophene | LiCl | 4 | 44 ± 5 |

This interactive table is based on findings for structurally similar monomers to illustrate the principles of kinetic control. researchgate.net

Oligothiophene Synthesis for Functional Materials

Oligothiophenes, which are well-defined short-chain versions of polythiophene, are valuable as functional materials in their own right. Their precise length and structure allow for systematic investigation of structure-property relationships.

The synthesis of well-defined oligothiophenes often relies on iterative cross-coupling reactions, which allow for the sequential addition of thiophene units. Common methods include the Stille and Suzuki-Miyaura coupling reactions. semanticscholar.org

The differential reactivity of the C-I and C-Br bonds in this compound makes it an ideal building block for such iterative syntheses. A general strategy would involve:

Selective Coupling at the 5-position: The highly reactive C-I bond can be selectively coupled with a thienyl organometallic reagent (e.g., thienylstannane in a Stille coupling or thienylboronic acid in a Suzuki coupling) to form a dimer.

Activation of the 2-position: The C-Br bond at the 2-position of the newly formed dimer can then be activated, for example, through lithiation or conversion to a boronic ester.

Iterative Addition: This activated dimer can then be coupled with another molecule of this compound (or another thiophene derivative) to extend the chain.

This iterative sequence of selective coupling and activation allows for the precise construction of oligothiophene backbones of a desired length. rsc.org

The ability to introduce specific functional groups onto the oligothiophene backbone is key to tailoring its electronic, optical, and morphological properties. rsc.org For this compound, the bromine atom at the 3-position serves as a convenient handle for introducing functionality.

After the oligomer backbone has been constructed through reactions at the 2- and 5-positions, the 3-bromo substituent remains on each ring. This site can be used for post-polymerization modification. For example, the bromine can be converted into other groups via standard cross-coupling reactions. Introducing electron-donating or electron-withdrawing groups at this position can significantly alter the electronic properties of the material. For instance, the introduction of nitro groups (an electron-withdrawing group) onto an oligothiophene backbone can create push-pull systems that exhibit intense photoinduced charge transfer. researchgate.net This allows for the fine-tuning of the material's HOMO/LUMO energy levels for specific applications in electronic devices.

Defects and Regio-irregularities in Polythiophene Synthesis

The performance of polythiophene-based materials is highly dependent on their structural purity. Defects and regio-irregularities in the polymer chain can disrupt conjugation, create charge traps, and hinder device performance.

For substituted monomers like this compound, the primary type of irregularity is regio-randomness. This refers to the orientation of the monomer units within the polymer chain. The desired arrangement is a highly regular head-to-tail (HT) coupling. However, head-to-head (HH) and tail-to-tail (TT) couplings can also occur, creating kinks in the polymer backbone that disrupt π-orbital overlap.

The GRIM method, catalyzed by nickel complexes like Ni(dppe)Cl₂ or Ni(dppp)Cl₂, is known to produce poly(3-alkylthiophenes) with very high head-to-tail regioregularity (>98%). nih.goverowid.org This high selectivity is a result of the catalyst's sensitivity to steric hindrance, which favors the HT coupling pathway. erowid.org

In the polymerization of this compound, the bulky bromine atom at the 3-position would play a significant role in directing the regiochemistry of the polymerization. While the steric hindrance of the 3-bromo group would strongly favor HT coupling, non-optimized reaction conditions could still lead to the formation of HH or TT defects. Other potential defects could arise from side reactions involving the 3-bromo substituent or incomplete halogen-metal exchange, leading to chain termination or the incorporation of structural defects. Radiation-induced hydrogen rearrangement has also been identified as a potential source of defect formation in poly(3-alkylthiophene), creating electronic states within the bandgap. sri.com

Theoretical and Spectroscopic Characterization in Research

Computational Chemistry and Electronic Structure Investigations

Computational chemistry serves as a powerful tool to predict and understand the intrinsic properties of 2,3-Dibromo-5-iodothiophene at the molecular level. These theoretical approaches complement experimental findings, offering a deeper understanding of the molecule's electronic architecture and reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the structural and electronic properties of thiophene (B33073) derivatives. researchgate.netchemicalbook.com By employing functionals such as B3LYP with basis sets like 6-31G* or 6-311++G(d,p), researchers can perform full geometry optimizations to determine the most stable molecular conformation. researchgate.netchemicalbook.com

These calculations yield critical data on geometric parameters, including bond lengths (C-C, C-S, C-Br, C-I) and bond angles, which are expected to be in close agreement with experimental values derived from techniques like X-ray crystallography. chemicalbook.comtcichemicals.com For instance, the C-S bond lengths in substituted thiophenes are influenced by the electronic nature of the substituents and the repulsion between the lone pairs on the sulfur atom and electrons in the ring. tcichemicals.com

Furthermore, DFT calculations provide access to key electronic properties that govern the molecule's reactivity and potential for use in electronic devices. chemicalbook.com These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. chemicalbook.comlibretexts.org A smaller gap generally correlates with higher reactivity. chemicalbook.com Other calculated parameters, such as the ionization potential, electron affinity, chemical hardness (η), and electrophilicity index (ω), offer a complete picture of the molecule's chemical behavior. libretexts.orgtcichemicals.com

Table 1: Representative Calculated Electronic Properties for a Substituted Bromothiophene Derivative (Illustrative)

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.367 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.705 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 3.662 |

| Electrophilicity Index (ω) | Measure of the energy lowering of a molecule when it accepts electrons | 5.618 |

Note: The values presented are for the related compound 2(E)˗1˗(3˗Bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one and serve to illustrate the type of data obtained from DFT calculations. chemicalbook.com Specific values for this compound would require dedicated computational studies.

Computational modeling, again primarily using DFT, is instrumental in elucidating the mechanisms of chemical reactions involving halogenated thiophenes. msu.edudatapdf.com By calculating the potential energy surface for a proposed reaction, scientists can identify transition states and reactive intermediates. researchgate.net This allows for a detailed, step-by-step understanding of how the molecule transforms during a chemical process, such as cross-coupling reactions or photochemical isomerizations. datapdf.comrsc.org

The calculated energy barriers associated with different transition states help predict the most likely reaction pathway and explain the observed product distribution (regioselectivity). msu.edu For instance, in reactions like Suzuki cross-coupling, DFT can model the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the role of the catalyst and the electronic effects of the bromine and iodine substituents on the reaction's feasibility and outcome. libretexts.org The stability of potential intermediates, such as radicals or organometallic species, can be assessed, offering a rationale for the observed chemical behavior that is often difficult to probe experimentally. datapdf.comresearchgate.net

Advanced Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural confirmation and analysis of this compound. Each method probes different aspects of the molecule's structure and electronic environment, providing a complete and unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the molecular structure of organic compounds in solution. For this compound, both ¹H NMR and ¹³C NMR provide crucial information.

The ¹H NMR spectrum is expected to be relatively simple, showing a single signal (a singlet) for the lone proton at the C4 position of the thiophene ring. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent bromine and sulfur atoms. Based on data for the closely related 2,3-Dibromothiophene (B118489), this signal would be anticipated in the aromatic region, likely between δ 6.9 and 7.3 ppm when measured in a solvent like CDCl₃. chemicalbook.com

The ¹³C NMR spectrum provides information about the carbon skeleton. Four distinct signals are expected for the four carbon atoms of the thiophene ring. The chemical shifts are determined by the substitution pattern. The carbon atoms bonded to the halogens (C2, C3, and C5) will be significantly affected by their electronegativity and heavy atom effects, appearing at different chemical shifts compared to the unsubstituted C4. For comparison, the carbon signals for 2,5-dibromothiophene (B18171) appear at approximately δ 112.5 ppm (C2, C5) and δ 130.8 ppm (C3, C4). The specific shifts for this compound would allow for unambiguous assignment of its constitution.

Table 2: Predicted and Analogous NMR Data for Halogenated Thiophenes

| Compound | Nucleus | Position | Predicted/Observed Chemical Shift (δ, ppm) |

|---|---|---|---|

| This compound | ¹H | H-4 | ~7.0 - 7.3 (Singlet) |

| 2,3-Dibromothiophene | ¹H | H-4, H-5 | 6.91, 7.25 (Doublets, J = 5.8 Hz in CDCl₃) chemicalbook.com |

| This compound | ¹³C | C2, C3, C4, C5 | Four distinct signals expected |

| 2,5-Dibromothiophene | ¹³C | C2/C5, C3/C4 | 112.5, 130.8 |

Note: Data for 2,3-Dibromothiophene is provided for comparison. chemicalbook.com Specific spectral data for this compound is not widely published.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the stretching and bending of its various bonds. Key expected vibrations include the C-H stretch of the lone aromatic proton (typically above 3000 cm⁻¹), various C-C and C=C stretching modes within the thiophene ring (in the 1300-1600 cm⁻¹ region), and C-S stretching vibrations. The most characteristic signals would be the C-Br and C-I stretching frequencies, which appear in the fingerprint region at lower wavenumbers (typically below 800 cm⁻¹). These data are useful for confirming the presence of the different halogen substituents.

UV-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. msu.edu Substituted thiophenes typically exhibit strong absorption bands in the UV region corresponding to π→π* transitions associated with the conjugated π-system of the aromatic ring. researchgate.net The position of the absorption maximum (λ_max) is sensitive to the nature and position of the substituents. The presence of heavy halogens like bromine and iodine can shift the absorption bands compared to unsubstituted thiophene. In some cases, lower energy n→π* transitions, involving the non-bonding electrons on the sulfur atom, may also be observed. youtube.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. chemguide.co.uk For this compound (C₄HBr₂IS), the molecular ion peak (M⁺) would be the most informative signal.

A key feature of the mass spectrum would be the distinctive isotopic pattern of the molecular ion peak. This pattern arises from the natural abundance of bromine isotopes (⁷⁹Br, ~50.5%; ⁸¹Br, ~49.5%). A compound with two bromine atoms will exhibit a characteristic M⁺, [M+2]⁺, and [M+4]⁺ peak cluster with a relative intensity ratio of approximately 1:2:1. The presence of iodine (¹²⁷I, 100% abundance) will shift this entire cluster to a higher mass but will not further complicate the pattern. This isotopic signature provides definitive evidence for the presence of two bromine atoms in the molecule. nih.gov

The fragmentation of the molecular ion under electron ionization (EI) conditions would likely involve the sequential loss of the halogen atoms. Common fragments would correspond to the loss of an iodine radical (I•), a bromine radical (Br•), or molecules like HBr. The relative abundance of these fragment ions provides additional structural information. libretexts.orglibretexts.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-Dibromothiophene |

| 2,5-Dibromothiophene |

Advanced Applications in Materials Science Research

Organic Electronics and Optoelectronics

Halogenated thiophenes are fundamental precursors in the synthesis of π-conjugated systems that form the active layers in various organic electronic and optoelectronic devices. The bromine and iodine substituents on the 2,3-Dibromo-5-iodothiophene ring serve as versatile synthetic handles for forming carbon-carbon bonds through cross-coupling reactions, allowing for the construction of larger, well-defined organic molecules and polymers.

In the field of organic photovoltaics (OPVs), this compound can be utilized as an intermediate in the synthesis of donor and acceptor materials that are crucial for charge separation and transport. The ability to selectively functionalize the thiophene (B33073) core allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. This is critical for optimizing the efficiency of light absorption and the subsequent generation of electrical current in an OPV device. For instance, polymers incorporating thiophene units have been extensively studied as donor materials in organic solar cells. mdpi.com

Organic field-effect transistors (OFETs) are a cornerstone of flexible and printed electronics, with the semiconductor layer determining the device's performance. Thiophene-based oligomers and polymers are a prominent class of organic semiconductors due to their excellent charge transport properties and environmental stability. researchgate.netnih.gov The controlled synthesis of these materials, often starting from halogenated precursors like this compound, is essential for achieving the high charge carrier mobilities required for efficient transistor operation. The regioregularity of the resulting polymers, which significantly influences their self-assembly and charge transport characteristics, can be controlled through the synthetic route chosen for polymerization.

The development of novel organic semiconductors is a driving force in the advancement of organic light-emitting diodes (OLEDs). Thiophene-containing materials are frequently incorporated into the emissive layer of OLEDs due to their high fluorescence quantum yields and tunable emission colors. beilstein-journals.org The synthesis of these materials often involves the use of functionalized thiophene monomers to build larger conjugated structures. The principles of molecular design, starting from building blocks like this compound, enable the creation of new organic semiconductors with optimized electronic properties for efficient light emission.

Catalysis Research

The unique electronic and structural features of thiophene and its derivatives make them valuable in the field of catalysis, both as precursors to catalytic materials and as model compounds for studying catalytic reactions.

There is a growing interest in the development of polymeric materials for the electrocatalytic reduction of carbon dioxide (CO2), a process that could help mitigate greenhouse gas emissions. Thiophene-based polymers can be used as a conductive scaffold to support catalytically active metal centers. For example, rhenium complexes, known to be active for CO2 reduction, have been incorporated into thiophene-containing polymers. researchgate.net The electropolymerization of functionalized thiophene monomers, for which this compound could serve as a precursor, allows for the formation of a conductive polymer film on an electrode surface. This film can then be further modified with catalytic sites, creating a stable and efficient electrocatalyst. The conductive nature of the polythiophene backbone facilitates electron transport to the active catalytic centers. researchgate.net

Hydrodesulfurization (HDS) is a critical process in the petroleum refining industry for removing sulfur from fossil fuels to prevent the emission of sulfur oxides upon combustion. Thiophene and its derivatives are widely used as model compounds in HDS research to study the mechanisms of desulfurization and to evaluate the performance of HDS catalysts. mdpi.com While thiophene itself is the simplest model, more complex, substituted thiophenes can provide deeper insights into how catalysts interact with different types of sulfur-containing molecules. The study of the HDS of halogenated thiophenes like this compound can help in understanding the simultaneous hydrodehalogenation and hydrodesulfurization reactions, which is relevant for processing feedstocks containing both sulfur and halogen impurities.

Q & A

Q. What mechanistic insights can be gained from studying halogen exchange reactions in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.